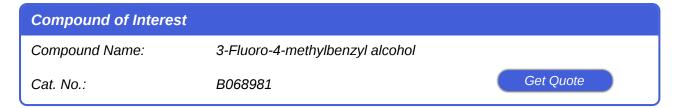


An In-depth Technical Guide to 3-Fluoro-4methylbenzyl alcohol

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For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-methylbenzyl alcohol, with the CAS number 192702-79-7, is a fluorinated aromatic alcohol that serves as a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring a benzyl alcohol moiety substituted with a fluorine atom and a methyl group, provides a unique combination of steric and electronic properties. The presence of the fluorine atom can significantly influence the molecule's metabolic stability, lipophilicity, and binding affinity to biological targets, making it a valuable intermediate in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the structure, properties, synthesis, and spectral characterization of **3-Fluoro-4-methylbenzyl alcohol**.

Chemical Structure and Properties

The structure of **3-Fluoro-4-methylbenzyl alcohol** consists of a benzene ring substituted at position 1 with a hydroxymethyl group (-CH₂OH), at position 3 with a fluorine atom (-F), and at position 4 with a methyl group (-CH₃).

Structure:

Table 1: Physicochemical Properties of **3-Fluoro-4-methylbenzyl alcohol**



Property	Value	Source
CAS Number	192702-79-7	
Molecular Formula	C ₈ H ₉ FO	
Molecular Weight	140.16 g/mol	
Physical Form	Solid	
Melting Point	33-36 °C	
Boiling Point	Not available	
IUPAC Name	(3-fluoro-4- methylphenyl)methanol	
InChI	1S/C8H9FO/c1-6-2-3-7(5- 10)4-8(6)9/h2-4,10H,5H2,1H3	
InChI Key	UUVJAGTYIVYFOS- UHFFFAOYSA-N	

Spectroscopic Characterization

Detailed experimental spectral data for **3-Fluoro-4-methylbenzyl alcohol** is not widely available in published literature. However, based on the analysis of similar structures and general principles of spectroscopy, the expected spectral characteristics are outlined below.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic protons, and the methyl protons.

Table 2: Predicted ¹H NMR Chemical Shifts



Protons	Predicted Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
Ar-H (ortho to - CH ₂ OH)	~7.1-7.3	d	~7-8
Ar-H (ortho to -F)	~6.9-7.1	d	~9-10 (H-F coupling)
Ar-H (meta to - CH ₂ OH)	~7.0-7.2	dd	~7-8, ~2 (H-F coupling)
-CH₂OH	~4.6	S	
-OH	Variable	br s	_
-CH₃	~2.2	S	-

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

Table 3: Predicted ¹³C NMR Chemical Shifts

Carbon	Predicted Chemical Shift (δ, ppm)	
C-F	~160-165 (d, ¹JCF ≈ 240-250 Hz)	
C-CH ₂ OH	~138-142	
C-CH₃	~128-132	
Ar-CH	~113-130	
-CH₂OH	~64	
-CH₃	~16	

Infrared (IR) Spectroscopy (Predicted)



The IR spectrum will be characterized by a broad O-H stretching band, C-H stretching bands for both aromatic and aliphatic protons, and C-F and C-O stretching vibrations.

Table 4: Predicted Characteristic IR Absorptions

Functional Group	Wavenumber (cm⁻¹)	Intensity
O-H stretch (alcohol)	3200-3600	Strong, Broad
C-H stretch (aromatic)	3000-3100	Medium
C-H stretch (aliphatic)	2850-3000	Medium
C=C stretch (aromatic)	1500-1600	Medium
C-O stretch (primary alcohol)	1000-1075	Strong
C-F stretch	1100-1300	Strong

Mass Spectrometry (MS) (Predicted)

In an electron ionization mass spectrum, the molecular ion peak (M⁺) is expected at m/z 140. Common fragmentation patterns for benzyl alcohols include the loss of a hydrogen atom (M-1), a hydroxyl radical (M-17), or water (M-18). Alpha-cleavage leading to the formation of a stable benzylic cation is also anticipated.

Experimental Protocols

A detailed, peer-reviewed synthesis protocol for **3-Fluoro-4-methylbenzyl alcohol** is not readily available. However, a common and effective method for the preparation of benzyl alcohols is the reduction of the corresponding benzaldehyde. The following is a general experimental protocol based on this synthetic route.

Synthesis of 3-Fluoro-4-methylbenzyl alcohol from 3-Fluoro-4-methylbenzaldehyde

This procedure involves the reduction of the aldehyde functional group to a primary alcohol using a suitable reducing agent such as sodium borohydride.





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Caption: General workflow for the synthesis of **3-Fluoro-4-methylbenzyl alcohol**.

Materials:

- 3-Fluoro-4-methylbenzaldehyde
- Sodium borohydride (NaBH₄)
- Methanol (MeOH)
- Water (H₂O)
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na₂SO₄)
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask, dissolve 3-Fluoro-4-methylbenzaldehyde in methanol.
- Cool the solution to 0 °C using an ice bath.
- Slowly add sodium borohydride to the stirred solution in small portions, maintaining the temperature below 10 °C.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature.



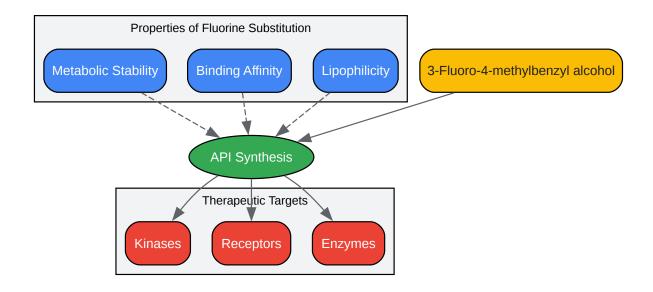
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
- Once the reaction is complete, carefully quench the reaction by the slow addition of water.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate.
- Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel to yield pure 3-Fluoro-4-methylbenzyl alcohol.

Applications in Drug Development

3-Fluoro-4-methylbenzyl alcohol is a key intermediate in the synthesis of more complex molecules for pharmaceutical research. The strategic placement of the fluorine and methyl groups on the benzene ring allows for the fine-tuning of the physicochemical properties of the final active pharmaceutical ingredient (API). The fluorine atom can enhance metabolic stability by blocking sites of oxidation and can also increase binding affinity through favorable electrostatic interactions. This makes it a valuable precursor for the development of kinase inhibitors and other targeted therapies.

While specific signaling pathways directly modulated by **3-Fluoro-4-methylbenzyl alcohol** itself are not documented, its derivatives are of interest in the development of drugs for a range of therapeutic areas.





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Caption: Role of **3-Fluoro-4-methylbenzyl alcohol** in API development.

Conclusion

- **3-Fluoro-4-methylbenzyl alcohol** is a valuable synthetic intermediate with significant potential in drug discovery and development. This guide has provided a summary of its chemical structure, physicochemical properties, and predicted spectral characteristics. While detailed experimental data is not extensively published, the provided information, based on established chemical principles and data from analogous compounds, serves as a useful resource for researchers in the field. The general synthesis protocol outlined offers a practical starting point for its preparation in a laboratory setting. Further research into the biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.
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